2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is an organic compound with the molecular formula C10H16O2. It is characterized by a tetrahydrofuran ring bonded to a cyclohexene moiety through an oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran typically involves the reaction of cyclohex-2-en-1-ol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the ether bond between the cyclohexene and tetrahydrofuran rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexene moiety to cyclohexane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohex-2-en-1-one or cyclohex-2-en-1-al.
Reduction: Formation of 2-(cyclohex-1-yloxy)tetrahydrofuran.
Substitution: Formation of substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Cyclohex-1-yloxy)tetrahydrofuran
- 2-(Cyclohex-3-en-1-yloxy)tetrahydrofuran
- 2-(Cyclohex-4-en-1-yloxy)tetrahydrofuran
Uniqueness
2-(Cyclohex-2-en-1-yloxy)tetrahydrofuran is unique due to the position of the double bond in the cyclohexene ring, which influences its reactivity and interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Eigenschaften
Molekularformel |
C10H16O2 |
---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-cyclohex-2-en-1-yloxyoxolane |
InChI |
InChI=1S/C10H16O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h2,5,9-10H,1,3-4,6-8H2 |
InChI-Schlüssel |
PCRXKSBLKVVDNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)OC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.